Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)
Description
Pyrazolo[3,4-b]azepine derivatives belong to a class of nitrogen-containing heterocyclic compounds characterized by a fused pyrazole and azepine (7-membered ring) system. The compound Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci) features a partially saturated azepine core with methyl and piperidinyl substituents.
Properties
Molecular Formula |
C14H24N4 |
|---|---|
Molecular Weight |
248.37 g/mol |
IUPAC Name |
1-methyl-3-(1-methylpiperidin-3-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C14H24N4/c1-17-9-5-6-11(10-17)13-12-7-3-4-8-15-14(12)18(2)16-13/h11,15H,3-10H2,1-2H3 |
InChI Key |
XRWBTFJARRSWHO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C2=NN(C3=C2CCCCN3)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Azepine Ring onto a Preformed Pyrazole Core
This approach starts with a pyrazole derivative, which undergoes ring expansion or annulation reactions to form the azepine ring. Typically, the pyrazole nucleus is functionalized to introduce suitable leaving groups or nucleophilic sites that facilitate cyclization to the seven-membered ring.
- Key Reagents: 3-aminopyrazole derivatives, bifunctional electrophiles (e.g., 1,3-dihalopropanes or equivalents)
- Reaction Conditions: Often involve base-mediated cyclization, heating in polar aprotic solvents
- Advantages: Allows for selective substitution on the pyrazole ring before azepine formation, enabling structural diversity
Construction of the Pyrazole Ring onto a Preformed Azepine or Piperidine Ring
Alternatively, synthesis may proceed by building the pyrazole ring onto a pre-existing azepine or piperidine scaffold. This method involves condensation reactions between hydrazines and 1,3-dicarbonyl compounds or equivalents tethered to the azepine ring.
- Key Reagents: Hydrazine derivatives, keto or aldehyde functionalities on the azepine ring
- Reaction Conditions: Acid or base catalysis, reflux in ethanol or other solvents
- Advantages: Provides control over the substitution pattern on the azepine ring and allows late-stage pyrazole ring formation
Specific Preparation of 1,4,5,6,7,8-Hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)pyrazolo[3,4-b]azepine
Based on the available data, the preparation of this compound typically involves:
- Step 1: Synthesis of the piperidinyl intermediate, often via methylation of 3-piperidinol or 3-piperidinamine to introduce the 1-methyl substituent.
- Step 2: Formation of the pyrazoloazepine core by cyclization reactions involving the piperidinyl intermediate and pyrazole or related precursors.
- Step 3: Hydrogenation or other reduction steps to achieve the hexahydro substitution pattern on the azepine ring.
- Step 4: Final methylation at the 1-position of the azepine ring to yield the target compound.
This sequence requires careful control of reaction conditions to avoid over-reduction or side reactions, and purification is generally achieved by recrystallization or chromatography.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Pyrazolo[3,4-b]azepines undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential
Pyrazolo[3,4-b]azepines have been investigated for their potential as therapeutic agents due to their ability to modulate various biological pathways. Research indicates that these compounds can inhibit specific enzymes involved in metabolic pathways, suggesting applications in treating diseases such as cancer and neurodegenerative disorders. The mechanism of action typically involves competitive inhibition where the compound binds to the enzyme's active site, preventing substrate access.
Antioxidant and Antimicrobial Properties
Studies have shown that pyrazolo[3,4-b]azepines possess antioxidant and antimicrobial properties. For instance, research focusing on their DPPH radical scavenging capacity has highlighted their potential as effective antioxidants. Additionally, some derivatives have demonstrated significant antibacterial activity against various strains of bacteria .
Structure-Activity Relationship (SAR)
The structure of pyrazolo[3,4-b]azepine derivatives significantly influences their biological activities. Modifications in the substituents at different positions of the pyrazole and azepine rings can enhance or reduce their efficacy. For example:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Pyrazolo[3,4-b]pyridines | Pyrazole fused with pyridine | Different fused ring system; often exhibits different biological activities. |
| Dipyrazolo[3,4-b4’,3’-f]azepines | Two pyrazole rings fused to azepine | Increased complexity; may show enhanced bioactivity due to multiple reactive sites. |
| Dithieno[2,3-b3’,2’-f]azepines | Thiophene rings fused to azepine | Contains sulfur; may exhibit distinct electronic properties compared to nitrogenous analogs. |
Synthesis Techniques
The synthesis of pyrazolo[3,4-b]azepines typically involves various chemical reactions including cyclization methods. Notable techniques include:
- Friedel-Crafts Cyclization : This method utilizes catalysts like AlCl₃ or P₂O₅ to promote the formation of the pyrazolo[3,4-b]azepine structure from precursor compounds.
- Ullman Coupling Reactions : These reactions facilitate the formation of complex heterocycles by coupling halogenated pyrazoles with aryl amines under specific conditions .
Case Studies
- Antitumor Activity : A study reported on a novel pyrazolopyridine compound derived from pyrazolo[3,4-b]azepines demonstrated significant antitumor activity in vitro. The compound was synthesized through a series of reactions involving halogen-functionalized precursors and was subsequently tested for its efficacy against various cancer cell lines.
- Diabetes Management : Another research effort focused on synthesizing derivatives that exhibit α-glucosidase inhibition properties aimed at controlling postprandial hyperglycemia in diabetic patients. The study highlighted the importance of structural modifications in enhancing biological activity against diabetes-related targets .
Mechanism of Action
The mechanism of action of pyrazolo[3,4-b]azepines involves their interaction with specific molecular targets and pathways. These compounds are believed to exert their effects by modulating the activity of certain enzymes and receptors in the body. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural Differences and Implications
Table 1: Structural Comparison
- Azepine vs. Pyridine/Pyrimidine: The 7-membered azepine ring introduces increased conformational flexibility, which may enhance or disrupt binding to enzyme active sites compared to rigid 6-membered analogs. For example, pyrazolo[3,4-b]pyridines exhibit planar structures ideal for ATP-binding pocket interactions in kinases, while the azepine’s non-planar structure could alter binding modes.
- Substituent Effects : The piperidinyl group in the target compound may improve solubility or confer selectivity for neurological targets, as seen in other piperidine-containing kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
- Pyrazole Substituents : Methyl groups on the pyrazole ring (e.g., in pyrazolo[3,4-b]pyridines) reduce MNK1/2 inhibition, while aryl groups enhance binding. The target compound’s 1-methyl and 3-piperidinyl groups may balance steric effects and solubility.
- Core Flexibility : Rigid pyridine/pyrimidine cores favor kinase binding, while the azepine’s flexibility might improve bioavailability or off-target effects.
Physicochemical and Pharmacokinetic Properties
Table 4: Physicochemical Comparison
*Estimated based on structural analogs.
- The azepine derivative’s higher molecular weight and moderate LogP may improve membrane permeability compared to smaller pyrazolo[3,4-b]pyridines.
Biological Activity
Pyrazolo[3,4-b]azepine, specifically 1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci), is a complex heterocyclic compound characterized by a fused pyrazole and azepine ring system. This compound exhibits a unique arrangement of nitrogen atoms and includes a piperidinyl group that enhances its potential biological activity and interaction with various biological targets. Its molecular formula is .
Anticancer Properties
Recent studies have highlighted the potential of pyrazolo[3,4-b]azepines in cancer therapy. Research indicates that these compounds can inhibit tropomyosin receptor kinases (TRKs), which are crucial in cancer cell proliferation and differentiation. For instance, compound C03 demonstrated an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM. This compound also showed selectivity towards MCF-7 breast cancer cells .
Table 1: Summary of Anticancer Activity
| Compound | Target | IC50 (nM) | Cell Line | Selectivity |
|---|---|---|---|---|
| C03 | TRKA | 56 | Km-12 | MCF-7 |
The mechanism by which pyrazolo[3,4-b]azepines exert their anticancer effects involves competitive inhibition of enzymes critical for cancer cell metabolism. These compounds bind to the active sites of specific enzymes, preventing substrate access and thereby disrupting metabolic pathways associated with tumor growth .
Antioxidant Activity
In addition to their anticancer properties, pyrazolo[3,4-b]azepines have been studied for their antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing cellular damage associated with various diseases .
Interaction with Biological Targets
The interactions of pyrazolo[3,4-b]azepines with various biological receptors and enzymes have been extensively investigated. These compounds have shown promise in modulating several biological pathways through specific receptor interactions. For example, they may influence neurotransmitter systems due to their structural similarities to known psychoactive compounds .
Study on TRK Inhibition
A detailed investigation into the inhibitory effects of pyrazolo[3,4-b]azepine derivatives on TRK signaling pathways revealed significant anticancer activity. The study synthesized several derivatives and evaluated their potency against different TRK subtypes. Compound C03 was found to be particularly effective, indicating a strong potential for development as a targeted cancer therapy .
Antioxidant Efficacy in Cellular Models
Another study explored the antioxidant capabilities of pyrazolo[3,4-b]azepines using cellular models exposed to oxidative stress. Results demonstrated that these compounds significantly reduced markers of oxidative damage compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
